3-chloro-4-methoxy-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide
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Overview
Description
3-chloro-4-methoxy-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chloro and methoxy group attached to a benzamide core, along with a morpholine ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-methoxy-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 3-chloro-4-methoxybenzoic acid with an appropriate amine under acidic conditions.
Introduction of the Morpholine Ring: The next step involves the introduction of the morpholine ring through a nucleophilic substitution reaction. This is achieved by reacting the intermediate with morpholine in the presence of a suitable base.
Final Coupling Reaction: The final step involves coupling the intermediate with 4-methoxyphenylacetic acid under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-methoxy-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted benzamide derivatives.
Scientific Research Applications
3-chloro-4-methoxy-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-chloro-4-methoxy-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-4-methoxyacetophenone
- N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine
Uniqueness
Compared to similar compounds, 3-chloro-4-methoxy-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide is unique due to its specific combination of functional groups and structural features. This uniqueness imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C21H25ClN2O4 |
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Molecular Weight |
404.9 g/mol |
IUPAC Name |
3-chloro-4-methoxy-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]benzamide |
InChI |
InChI=1S/C21H25ClN2O4/c1-26-17-6-3-15(4-7-17)19(24-9-11-28-12-10-24)14-23-21(25)16-5-8-20(27-2)18(22)13-16/h3-8,13,19H,9-12,14H2,1-2H3,(H,23,25) |
InChI Key |
WDJOFGMZYJZKBC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC(=O)C2=CC(=C(C=C2)OC)Cl)N3CCOCC3 |
Origin of Product |
United States |
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